(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced cyclic or acyclic amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Oxetan-3-yl)ethan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: Lacks the oxetane ring, leading to different structural and functional characteristics.
Uniqueness
(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
Properties
Molecular Formula |
C5H8F3NO |
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Molecular Weight |
155.12 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2/t4-/m0/s1 |
InChI Key |
JQQGBEHVICWZRS-BYPYZUCNSA-N |
Isomeric SMILES |
C1C(CO1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1C(CO1)C(C(F)(F)F)N |
Origin of Product |
United States |
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